molecular formula C10H15N3O2 B15312026 methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate

methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B15312026
M. Wt: 209.24 g/mol
InChI Key: VPPDTEVHUIHWTA-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both a piperidine and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which can be synthesized through hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel . The pyrazole ring can be constructed via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes or bind to DNA. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of the piperidine and pyrazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound in drug design and synthesis .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13)

InChI Key

VPPDTEVHUIHWTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CCNCC2

Origin of Product

United States

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